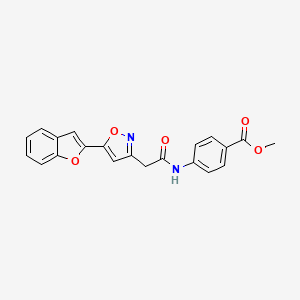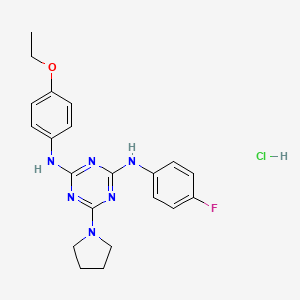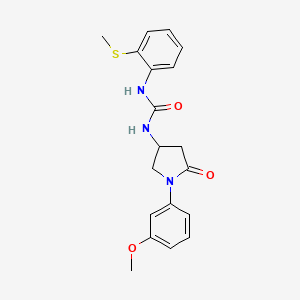![molecular formula C8H13ClF3N3 B2679838 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride CAS No. 1432036-19-5](/img/structure/B2679838.png)
3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride” is a chemical compound with the molecular formula C8H13ClF3N3 . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The trifluoromethyl group (-CF3) in the compound is a functional group that has significant electronegativity .
Synthesis Analysis
The synthesis of such compounds often involves the use of lithiation, a process that involves the introduction of a lithium atom into a molecule . The synthesis process can also involve the use of various reagents and catalysts, and may require specific conditions such as controlled temperature and pressure .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The trifluoromethyl group (-CF3) is attached to the pyrazole ring . The presence of the trifluoromethyl group can significantly affect the properties of the compound, including its reactivity and stability .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and may involve multiple steps. For example, the decomposition of similar compounds has been studied using thermoanalytical techniques, and it was found that decomposition occurred in multiple steps . The specific reactions that this compound undergoes would depend on the conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the trifluoromethyl group in this compound can significantly affect its properties. For example, the trifluoromethyl group is known to have significant electronegativity, which can affect the acidity and basicity of the compound .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives have been extensively studied, showcasing the chemical versatility and potential utility of these compounds in various scientific fields. For instance, Titi et al. (2020) described the synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and related compounds, with detailed characterization through FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. These compounds exhibit significant biological activity against breast cancer and microbes, highlighting their potential in medicinal chemistry (Titi et al., 2020).
Biological Activities
The exploration of the biological activities of pyrazole derivatives reveals their potential as antitumor, antifungal, and antibacterial agents. The study by Titi et al. confirmed the origin of biological activity against breast cancer and microbes, providing a foundation for further research into the therapeutic applications of these compounds (Titi et al., 2020).
Polymer-Supported Quenching Reagents
The development of polymer-supported quenching reagents for the purification of reaction products offers a novel approach to chemical synthesis. These polymeric reagents facilitate the rapid purification of crude reaction products, including pyrazoles, demonstrating an efficient methodology for the isolation of desired products (R. J. C. and J. C. Hodges, 1997).
Cyclocondensation Reactions
Cyclocondensation reactions involving pyrazole derivatives serve as a method for generating structurally diverse compounds. Such reactions have been employed to produce a wide range of compounds, from dithiocarbamates to thioethers and various N-alkylated and C-alkylated derivatives, showcasing the versatility of pyrazole derivatives in synthetic organic chemistry (G. Roman, 2013).
Modification of Polymers
The functional modification of polymers through condensation reactions with amine compounds opens new avenues for the application of pyrazole derivatives in materials science. This modification enhances the thermal stability and introduces antibacterial and antifungal properties, suggesting potential medical applications of these materials (H. M. Aly & H. L. A. El-Mohdy, 2015).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. The trifluoromethyl group is often used in medicinal chemistry, and compounds containing this group are found in many FDA-approved drugs . Therefore, this compound could potentially have applications in the development of new pharmaceuticals.
properties
IUPAC Name |
3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3.ClH/c1-6-5-7(8(9,10)11)13-14(6)4-2-3-12;/h5H,2-4,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFWUAQLENDAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2679762.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2679763.png)

![N-(4-methoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2679765.png)


![4-tert-butyl-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2679771.png)
![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid dihydrochloride](/img/structure/B2679772.png)
![Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid](/img/structure/B2679776.png)
![N-(3-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2679777.png)
